molecular formula C11H13N5OS B5888832 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5888832
M. Wt: 263.32 g/mol
InChI Key: JAVOJYTXWZZRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as DMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and has a thioacetamide group, which makes it an interesting molecule for further study.

Mechanism of Action

The exact mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it is believed that 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide acts by inhibiting the activity of certain enzymes involved in various biological processes. For example, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects. For example, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues. 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to have neuroprotective properties, which can help protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is its relatively simple synthesis method, which makes it a promising candidate for further study. Additionally, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has a wide range of potential applications, making it a versatile compound for use in various fields of science. However, one limitation of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of interest is the development of new materials for use in organic electronics. 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has shown promise as a candidate for use in OFETs and OSCs, and further research in this area could lead to the development of new and improved electronic devices. Another area of interest is the development of new antibiotics. 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have antimicrobial properties, and further research in this area could lead to the development of new antibiotics to combat drug-resistant bacteria. Finally, further research is needed to fully understand the mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide and its potential applications in various fields of science.

Synthesis Methods

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide can be synthesized using a one-pot reaction of 2,4-dimethylphenylhydrazine, carbon disulfide, and sodium azide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. This synthesis method is relatively simple and efficient, making 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide a promising compound for further study.

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been studied extensively for its potential applications in various fields of science. One of the most promising applications of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is in the field of organic electronics. 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have good electron-transporting properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been studied for its potential use as a corrosion inhibitor for metal surfaces. Additionally, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-3-4-9(8(2)5-7)16-11(13-14-15-16)18-6-10(12)17/h3-5H,6H2,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOJYTXWZZRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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